

# "3-Methyl-4-octanol" CAS number and chemical structure

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## Compound of Interest

Compound Name: 3-Methyl-4-octanol

Cat. No.: B1334687

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An In-depth Technical Guide to **3-Methyl-4-octanol** for Researchers and Scientists

## Core Compound Identification

Chemical Name: **3-Methyl-4-octanol** CAS Number: 26533-35-7[1][2][3] Molecular Formula:  $C_9H_{20}O$ [1][2][3][4] Molecular Weight: 144.25 g/mol [1][2][3] IUPAC Name: 3-methyloctan-4-ol[3] Synonyms: 3-Methyloctan-4-ol, 4-Octanol, 3-Methyl-[1]

Chemical Structure:

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Methyl-4-octanol**.

Property	Value	Source
Melting Point	6.15°C (estimate)	[1]
Boiling Point	180°C	[1]
Flash Point	71.1°C	[1]
Density	0.8280 g/cm <sup>3</sup>	[1]
Refractive Index	1.4300	[1]
pKa	15.31±0.20 (Predicted)	[1]

## Spectroscopic Data

Spectroscopic data for **3-Methyl-4-octanol** is available and includes  $^1\text{H}$  NMR, Infrared (IR), and Raman spectra, which can be used for structural confirmation.[\[3\]](#)[\[5\]](#)

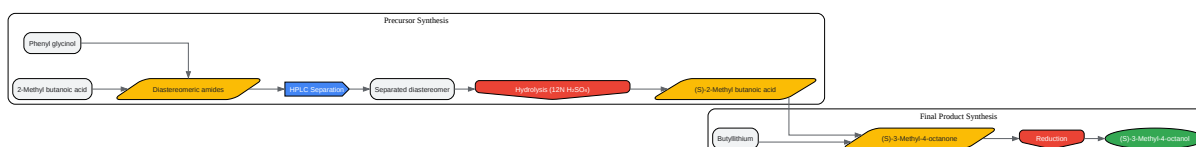
## Synthesis and Experimental Protocols

An enantioselective synthesis for (S)-**3-Methyl-4-octanol** has been reported, particularly in the context of its role as an insect pheromone for the palm weevil.[\[6\]](#) The synthesis of its precursor, (S)-3-Methyl-4-octanone, is a key step.

### Experimental Protocol: Synthesis of (S)-3-Methyl-4-octanone

A general scheme for the synthesis of the enantiomeric excess of the  $\alpha$ -alkylated acid, a precursor to the final product, is outlined below. This involves the use of a polymeric asymmetric reagent. The subsequent reduction of the synthesized (S)-3-Methyl-4-octanone would yield (S)-**3-Methyl-4-octanol**.

Workflow for the Synthesis of (S)-3-Methyl-4-octanone and subsequent reduction to (S)-**3-Methyl-4-octanol**:



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**Caption:** Synthesis workflow for (S)-**3-Methyl-4-octanol**.

## Applications and Biological Activity

**3-Methyl-4-octanol** has several documented applications:

- **Flavor and Fragrance:** It is used as an ingredient to impart a woody and sweet aroma in various products.[\[1\]](#)
- **Industrial Solvent:** It serves as a solvent in different industrial processes.[\[1\]](#)
- **Organic Synthesis:** It is utilized as a reagent in the synthesis of other organic compounds.[\[1\]](#)
- **Pheromone:** The (S)-enantiomer of **3-Methyl-4-octanol** acts as a pheromone for the palm weevil.[\[6\]](#)

## Relevance in Drug Development

While there is a mention of studies into its potential pharmacological properties, including effects on the central nervous system, detailed public data, such as its mechanism of action, involvement in specific signaling pathways, or quantitative biological activity data (e.g., IC<sub>50</sub> or EC<sub>50</sub> values), is not readily available in the reviewed literature.[\[1\]](#)

The introduction of a methyl group can significantly alter the pharmacological profile of a molecule, a concept often referred to as the "magic methyl" effect in drug discovery.[\[7\]](#) This can influence a compound's potency, selectivity, and pharmacokinetic properties. However, for **3-Methyl-4-octanol** specifically, its role and evaluation within a drug development context are not well-documented in publicly accessible scientific literature.

## Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Methyl-4-octanol** is classified as causing serious eye irritation (H319).[\[3\]](#) Standard precautionary statements for handling eye irritants should be followed.

Disclaimer: This document is intended for informational purposes for research and scientific professionals. All laboratory work should be conducted in accordance with appropriate safety protocols.

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